![molecular formula C10H22N2 B3023007 Isopropyl-methyl-piperidin-3-ylmethyl-amine CAS No. 926244-37-3](/img/structure/B3023007.png)
Isopropyl-methyl-piperidin-3-ylmethyl-amine
Overview
Description
Isopropyl-methyl-piperidin-3-ylmethyl-amine is a chemical compound with the molecular formula C10H22N2 . It is also known by other synonyms such as N-methyl-N-(piperidin-3-ylmethyl)propan-2-amine and methyl(piperidin-3-ylmethyl)(propan-2-yl)amine .
Synthesis Analysis
The synthesis of Isopropyl-methyl-piperidin-3-ylmethyl-amine could potentially involve the reaction of an aldehyde or ketone with a primary amine, leading to the formation of an imine . This process is typically acid-catalyzed and reversible, similar to acetal formation . The rate of imine formation is generally greatest near a pH of 5 .Chemical Reactions Analysis
Isopropyl-methyl-piperidin-3-ylmethyl-amine, being an imine, can undergo various reactions. Imines are known to undergo hydrolysis, and their formation involves addition, deprotonation, protonation, and elimination steps . More detailed reaction analysis would require specific experimental data.Physical And Chemical Properties Analysis
Isopropyl-methyl-piperidin-3-ylmethyl-amine has a molecular weight of 170.29508 . More detailed physical and chemical properties would require experimental determination or access to specific databases.Scientific Research Applications
Types of Piperidine Derivatives
The synthesis of piperidines involves various intra- and intermolecular reactions, leading to diverse derivatives. Let’s explore some key types:
a. Substituted Piperidines: These derivatives have functional groups attached to the piperidine ring. Researchers have developed efficient methods for their synthesis, making them valuable substrates for drug design.
b. Spiropiperidines: Spiropiperidines feature a spiro-fused piperidine ring. Their unique structure offers opportunities for designing novel bioactive compounds.
c. Condensed Piperidines: Condensed piperidines result from fusion with other heterocycles. These compounds exhibit interesting pharmacological properties and are found in natural products.
d. Piperidinones: Piperidinones are cyclic amides derived from piperidine. They are essential intermediates in drug synthesis.
a. Antioxidant Properties: Naturally occurring piperidine-based compounds like piperine (found in plants of the Piperaceae family) exhibit powerful antioxidant action by inhibiting free radicals .
b. Drug Development: Researchers explore synthetic and natural piperidines for their potential as drug candidates. These compounds are evaluated for biological activity, binding affinity to receptors, and therapeutic effects.
c. Functionalization and Modification: Functionalized piperidines allow fine-tuning of drug properties. Scientists investigate methods to modify piperidine derivatives for specific applications.
Future Prospects
As the field of medicinal chemistry advances, piperidines continue to be a rich area of research. Novice researchers and experienced scientists alike can benefit from understanding their synthesis and pharmacological potential .
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-(piperidin-3-ylmethyl)propan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)12(3)8-10-5-4-6-11-7-10/h9-11H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFLKMBXZMYJHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl-methyl-piperidin-3-ylmethyl-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.